Ethyl 2-[(2-furylcarbonyl)amino]acetate
Description
Contextualization within Amino Acid Ester Chemistry and Derivatives
Amino acid esters are derivatives of amino acids where the carboxylic acid group is converted into an ester. wisdomlib.org This modification is a fundamental strategy in organic synthesis and medicinal chemistry. nih.gov The esterification of amino acids, such as the formation of ethyl esters, serves multiple purposes. It protects the carboxylic acid group during chemical reactions, enhances the solubility of the amino acid in organic solvents, and can be a crucial step in the synthesis of peptides and other complex molecules. nih.govthieme-connect.com
The synthesis of amino acid esters can be achieved through various methods. A common approach is the Fischer esterification, where the amino acid reacts with an alcohol (in this case, ethanol) in the presence of an acid catalyst. nih.gov Other methods include the use of reagents like thionyl chloride or trimethylchlorosilane in the presence of the corresponding alcohol. nih.gov These methods provide versatile routes to a wide array of amino acid esters, which are important intermediates in organic synthesis. nih.gov
Amino acid esters themselves can be further modified to create a diverse range of derivatives with potential applications in various fields. For instance, they are used as building blocks in the synthesis of prodrugs to improve the pharmacokinetic properties of parent drug molecules. nih.gov The amino group of the amino acid ester can be acylated to form N-acyl amino acid esters, such as Ethyl 2-[(2-furylcarbonyl)amino]acetate.
Significance of Furan-Containing Organic Compounds in Chemical and Biological Sciences
The furan (B31954) ring is a five-membered aromatic heterocycle containing one oxygen atom. ijabbr.comwisdomlib.org This structural motif is present in a vast number of natural and synthetic compounds that exhibit a wide spectrum of biological activities. ijabbr.comscispace.comutripoli.edu.lyijabbr.com The electron-rich nature and aromaticity of the furan ring allow it to interact with various biological targets, such as enzymes and receptors, influencing their function. ijabbr.com
Furan derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. wisdomlib.orgutripoli.edu.ly These compounds have been reported to possess antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, and anticancer activities. ijabbr.comwisdomlib.orgijabbr.com The biological activity of furan-containing molecules can be significantly influenced by the nature and position of substituents on the furan ring. utripoli.edu.ly This structural versatility makes the furan scaffold a valuable component in the design and synthesis of new therapeutic agents. ijabbr.comscispace.com
Overview of Current Academic Research Perspectives on N-Acyl Glycine (B1666218) Esters
N-acyl glycine esters are a subclass of N-acyl amino acid esters. Research into N-acyl glycines (the corresponding carboxylic acids) has revealed their importance as endogenous signaling molecules in various physiological processes. mdpi.comnih.govnih.govresearchgate.net These molecules are involved in pathways related to pain, inflammation, and neurotransmission. nih.gov
The biosynthesis of N-acyl glycines can occur through several pathways, including the direct conjugation of a fatty acid with glycine. mdpi.comnih.gov While much of the research has focused on the free carboxylic acid form, the corresponding esters are important synthetic intermediates and may also possess their own unique biological properties or serve as prodrugs for the active N-acyl glycines. nih.gov The esterification of N-acyl glycines can modulate their lipophilicity and cell permeability, which are critical factors for their biological function and potential therapeutic applications. nih.gov
Rationale for Investigating this compound
The investigation of this compound is prompted by the convergence of the chemical and biological significance of its constituent parts. The presence of the furan ring suggests the potential for biological activity, given the broad spectrum of pharmacological properties associated with furan derivatives. ijabbr.comwisdomlib.orgutripoli.edu.lyijabbr.com The glycine ethyl ester portion provides a link to amino acid metabolism and transport, and its structure is amenable to further chemical modification.
As an N-acyl glycine ester, this compound is part of a class of molecules with established roles in biological signaling. mdpi.comnih.gov Studying this specific derivative allows for the exploration of how the incorporation of a 2-furoyl group influences the properties and potential activities of an N-acyl glycine structure. Research on this compound could contribute to a deeper understanding of the structure-activity relationships within the broader class of furan-containing compounds and N-acyl glycine derivatives.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 66318-15-8 | sigmaaldrich.comguidechem.comhuatengsci.comvwr.comchemicalbook.com |
| Molecular Formula | C9H11NO4 | guidechem.com |
| Molecular Weight | 197.19 g/mol | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(furan-2-carbonylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-2-13-8(11)6-10-9(12)7-4-3-5-14-7/h3-5H,2,6H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKUFYUCBZLPPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376991 | |
| Record name | Ethyl N-(furan-2-carbonyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66318-15-8 | |
| Record name | Ethyl N-(furan-2-carbonyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches
Direct Amidation/Acylation Routes for the Synthesis of Ethyl 2-[(2-furylcarbonyl)amino]acetate
The most straightforward method for synthesizing this compound is through the formation of an amide bond between a glycine (B1666218) derivative and a furan-based carboxylic acid derivative. This approach is a classic example of nucleophilic acyl substitution.
The principal direct synthesis involves the acylation of glycine ethyl ester with furan-2-carbonyl chloride. In this reaction, the nucleophilic primary amine group of glycine ethyl ester attacks the electrophilic carbonyl carbon of the acyl chloride. Furan-2-carbonyl chloride serves as a highly reactive acylating agent, facilitating a rapid reaction. The reaction is typically performed using glycine ethyl ester hydrochloride, which requires the addition of a base to liberate the free amine for the reaction to proceed. semanticscholar.orgsigmaaldrich.com
Optimizing the direct acylation route is crucial for achieving high yields and purity. Key parameters include the choice of base, solvent, and temperature.
Bases: A stoichiometric amount of a non-nucleophilic base is required to neutralize the hydrochloric acid (HCl) generated during the reaction. Common choices include tertiary amines like triethylamine (B128534) (TEA) or pyridine. The base scavenges the proton from the amine after it attacks the acyl chloride, regenerating a neutral amide product and preventing protonation of the remaining starting amine.
Solvents: The reaction is typically carried out in inert, aprotic solvents such as dichloromethane (B109758) (DCM), chloroform (B151607), tetrahydrofuran (B95107) (THF), or ethyl acetate (B1210297). psu.edu These solvents effectively dissolve the reactants without participating in the reaction.
Temperature: The reaction is exothermic and is usually initiated at a low temperature (e.g., 0 °C) to control the reaction rate and minimize potential side products. After the initial addition of the acyl chloride, the reaction mixture is often allowed to warm to room temperature to ensure completion. semanticscholar.org
Catalysts: While the reaction between a primary amine and a reactive acyl chloride often proceeds without a catalyst, Lewis acids can be used in the amidation of less reactive esters. uctm.edumdpi.com However, for the highly reactive furan-2-carbonyl chloride, such catalysts are generally unnecessary. For direct amidation using a less reactive carboxylic acid (furan-2-carboxylic acid), coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) would be required to activate the acid.
Table 1: Typical Reaction Conditions for Direct Amidation
| Parameter | Condition | Rationale |
| Reactants | Glycine ethyl ester hydrochloride, Furan-2-carbonyl chloride | Readily available starting materials for direct acylation. |
| Base | Triethylamine, Pyridine | Acts as an HCl scavenger, driving the reaction to completion. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Inert aprotic solvent that dissolves reactants. |
| Temperature | 0 °C to Room Temperature | Controls the exothermic reaction and prevents side-product formation. |
| Catalyst | Generally not required | The high reactivity of the acyl chloride is sufficient for the reaction. |
Multicomponent Reactions (MCRs) for Structurally Related Glycine Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient alternative for generating libraries of complex molecules like N-acyl amino acid derivatives. nih.gov
The Ugi four-component reaction (U-4CR) is a powerful MCR for preparing α-aminoacyl amide derivatives. organic-chemistry.orgtcichemicals.com The classic Ugi reaction involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.org While the direct product of the U-4CR is a bis-amide rather than an N-acyl amino acid ester, its framework is highly relevant for synthesizing structurally similar compounds in a highly convergent and atom-economical fashion.
To synthesize a derivative structurally related to this compound, the following components could be utilized in a Ugi-type reaction:
Carboxylic Acid: Furan-2-carboxylic acid
Aldehyde: Formaldehyde
Amine: A primary amine or ammonia (B1221849)
Isocyanide: An isocyanide that could potentially be converted to an ethyl ester group post-reaction, or by using a convertible isonitrile. researchgate.net
The Ugi reaction is known for its high efficiency and the ability to generate diverse molecular scaffolds, making it a key tool in medicinal chemistry for creating libraries of peptide-like structures. nih.govacs.org
Table 2: Components for a Ugi Reaction to Synthesize a Structurally Related Derivative
| Component | Example | Role in Final Structure |
| Carboxylic Acid | Furan-2-carboxylic acid | Provides the N-acyl (furoyl) group. |
| Aldehyde | Formaldehyde | Provides the α-carbon of the glycine backbone. |
| Amine | Ammonia or Primary Amine | Provides the nitrogen atom of the glycine backbone. |
| Isocyanide | Convertible Isonitrile | Forms the amide portion of the Ugi product. |
The mechanism of the Ugi reaction is a well-established sequence of reversible and irreversible steps that drives the reaction to completion. wikipedia.org
Imine Formation: The reaction begins with the condensation of the aldehyde (or ketone) and the amine to form an imine (or Schiff base).
Protonation and Nucleophilic Attack: The carboxylic acid component protonates the imine, forming a highly electrophilic iminium ion. The isocyanide then acts as a nucleophile, attacking the iminium carbon to form a nitrilium ion intermediate.
Second Nucleophilic Addition: The carboxylate anion, formed in the previous step, attacks the electrophilic carbon of the nitrilium ion. This results in the formation of an O-acyl-isoamide intermediate.
Mumm Rearrangement: The final step is an irreversible intramolecular acyl transfer, known as the Mumm rearrangement. The acyl group migrates from the oxygen to the nitrogen atom, yielding the stable α-acylamino carboxamide final product. This irreversible step is the thermodynamic driving force for the entire reaction sequence. wikipedia.orgmdpi.com
This mechanism highlights the reaction's convergence, where four separate components are efficiently assembled into a single, complex molecular structure.
Green Chemistry Considerations in Synthetic Route Development
Developing environmentally benign synthetic methods is a growing priority in chemical synthesis. For a compound like this compound, several green chemistry principles can be applied.
Biocatalysis: Enzymes, particularly lipases, have been investigated for their ability to catalyze amidation reactions under mild conditions. nih.govnih.gov Enzymatic synthesis can offer high regioselectivity and chemoselectivity, avoiding the need for protecting groups and reducing the use of hazardous reagents. rsc.org This approach can be applied to the direct amidation of furan-2-carboxylic acid or its simple esters with glycine ethyl ester, often in non-conventional, greener solvents or even solvent-free systems.
Atom Economy: Multicomponent reactions like the Ugi reaction are inherently atom-economical, as most of the atoms from the starting materials are incorporated into the final product, with only a small molecule (water) lost. wikipedia.org This minimizes waste compared to traditional multi-step syntheses that require stoichiometric activating agents and generate significant byproducts.
Solvent Choice: Replacing hazardous chlorinated solvents like DCM with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even performing reactions under solvent-free conditions can significantly reduce the environmental impact. psu.edu For instance, some multicomponent reactions can be effectively carried out by simply stirring the neat reactants, sometimes with gentle heating or microwave irradiation. scielo.org.mx
By integrating these green chemistry considerations, the synthesis of N-acyl amino acid esters can be made more sustainable and efficient. rsc.org
Purification and Isolation Techniques for Research Scale Production
The successful synthesis of this compound necessitates robust purification and isolation protocols to obtain the compound in high purity, suitable for subsequent analytical characterization and use in further research. On a research scale, the purification strategy typically involves a combination of extraction, chromatography, and crystallization techniques tailored to the specific properties of the target molecule and the impurities present in the crude reaction mixture.
Following the synthesis, which commonly involves the acylation of glycine ethyl ester with a 2-furoyl chloride derivative, the initial workup often includes an aqueous wash to remove water-soluble byproducts and unreacted starting materials. The crude product, typically an oil or a solid, is then subjected to more rigorous purification methods.
Column Chromatography
Flash column chromatography is a prevalent and highly effective method for the purification of this compound on a laboratory scale. orgsyn.orguvic.ca This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase (eluent). uvic.ca
For compounds with the polarity of N-acyl amino acid esters, a common stationary phase is silica gel (SiO₂). The choice of eluent is critical for achieving good separation. A gradient of solvents, typically starting with a less polar system and gradually increasing in polarity, is often employed. A common starting eluent system for compounds of this type is a mixture of hexane (B92381) and ethyl acetate. rochester.edunih.gov For instance, a gradient might begin with a low percentage of ethyl acetate in hexane and progressively increase the concentration of ethyl acetate to elute the desired compound. rochester.edunih.gov In a study on the synthesis of related 5-arylfuran-2-carboxamide derivatives, compounds were purified by flash column chromatography using a hexane-ethyl acetate (70:30) eluent system. nih.gov Another similar study on 2-amino-N-(6-methylpyridyl) acetamide (B32628) used a more polar mixture of ethanol (B145695) and chloroform (9:1) for elution. semanticscholar.org
The progress of the separation is monitored by Thin-Layer Chromatography (TLC), which helps in identifying the fractions containing the purified product. orgsyn.org Fractions containing the pure compound, as determined by TLC analysis, are combined and the solvent is removed under reduced pressure to yield the purified this compound.
| Parameter | Description | Typical Values/Ranges |
| Stationary Phase | The solid adsorbent used in the column. | Silica Gel (SiO₂) |
| Mobile Phase (Eluent) | The solvent system used to move the compounds through the column. | Hexane-Ethyl Acetate, Dichloromethane-Methanol |
| Elution Mode | The method of changing the solvent composition during chromatography. | Isocratic (constant solvent composition) or Gradient (varying solvent composition) |
| Monitoring Technique | Method used to track the separation. | Thin-Layer Chromatography (TLC) |
Crystallization
Crystallization is a powerful technique for the final purification of solid compounds. This method relies on the principle that the desired compound is soluble in a hot solvent but less soluble in the same solvent when it is cold, allowing for the formation of a crystalline solid upon cooling, while impurities remain dissolved in the mother liquor.
For N-acyl amino acid esters like this compound, a variety of solvents can be explored for recrystallization. In the synthesis of analogous 5-arylfuran-2-carboxamide derivatives, ethanol was used as the crystallization solvent. mdpi.com Similarly, a study on glycine esters indicated that crude products could be purified by recrystallization from methanol. orgsyn.org For the closely related glycine ethyl ester hydrochloride, recrystallization from absolute alcohol is a documented method to obtain a very pure product. orgsyn.org The selection of the appropriate solvent or solvent system is crucial and often determined empirically by small-scale solubility tests. The crude product is dissolved in a minimum amount of the hot solvent, and the solution is then allowed to cool slowly to induce crystallization. The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried.
| Solvent System | Compound Type | Reference |
| Ethanol | 5-Arylfuran-2-carboxamide derivatives | mdpi.com |
| Methanol | Glycine esters | orgsyn.org |
| Absolute Alcohol | Glycine ethyl ester hydrochloride | orgsyn.org |
Work-up and Extractive Procedures
Prior to chromatographic purification or crystallization, a standard work-up procedure is typically employed to remove the bulk of impurities. This often involves diluting the reaction mixture with an organic solvent and washing it sequentially with aqueous solutions. For example, washing with a mild base like a 10% aqueous sodium bicarbonate (NaHCO₃) solution can remove acidic impurities. orgsyn.org This is followed by washing with brine (a saturated aqueous solution of sodium chloride) to reduce the water content in the organic layer. The organic phase is then dried over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. mdpi.com
The combination of these techniques—extractive work-up, column chromatography, and crystallization—allows for the effective isolation and purification of this compound to a high degree of purity at the research scale.
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For Ethyl 2-[(2-furylcarbonyl)amino]acetate, both one-dimensional and two-dimensional NMR techniques are employed to assign all proton and carbon signals and to understand the connectivity and spatial relationships between different parts of the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis
The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of each proton. The ethyl group is characterized by a triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (OCH₂), arising from coupling to each other. The methylene protons of the acetate (B1210297) moiety (NHCH₂) typically appear as a doublet due to coupling with the adjacent amide proton. The furan (B31954) ring protons exhibit characteristic chemical shifts and coupling patterns (a doublet of doublets, and two doublets) in the aromatic region of the spectrum. The amide proton (NH) is usually observed as a broad singlet or a triplet, depending on the solvent and concentration, and its chemical shift can be variable.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Ethyl CH₃ | Data not available | Triplet | Data not available |
| Ethyl OCH₂ | Data not available | Quartet | Data not available |
| Acetate CH₂ | Data not available | Doublet | Data not available |
| Furan H-5 | Data not available | Doublet of Doublets | Data not available |
| Furan H-3 | Data not available | Doublet of Doublets | Data not available |
| Furan H-4 | Data not available | Doublet of Doublets | Data not available |
| Amide NH | Data not available | Triplet | Data not available |
| Detailed experimental data for chemical shifts and coupling constants are not publicly available in the searched literature. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecule. The carbonyl carbons of the ester and amide groups are readily identifiable by their characteristic downfield chemical shifts. The carbons of the furan ring appear in the aromatic region, while the carbons of the ethyl group and the acetate methylene group are found in the aliphatic region.
| Carbon | Chemical Shift (ppm) |
| Ethyl CH₃ | Data not available |
| Ethyl OCH₂ | Data not available |
| Acetate CH₂ | Data not available |
| Furan C-2 | Data not available |
| Furan C-3 | Data not available |
| Furan C-4 | Data not available |
| Furan C-5 | Data not available |
| Amide C=O | Data not available |
| Ester C=O | Data not available |
| Specific experimental chemical shift values are not available in the searched literature. |
Two-Dimensional NMR Techniques (COSY, NOESY) for Connectivity and Stereochemical Insights
To further confirm the structural assignment, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) would be utilized. A COSY spectrum would reveal the scalar coupling network within the molecule, for instance, confirming the connectivity between the ethyl protons (CH₃ and OCH₂) and between the acetate methylene protons and the amide proton. A NOESY spectrum would provide information about through-space correlations, which can help to determine the preferred conformation of the molecule, particularly around the amide bond.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The IR spectrum would be expected to show strong absorption bands characteristic of the amide and ester functionalities. A sharp peak around 1740 cm⁻¹ would be indicative of the ester carbonyl (C=O) stretching vibration. The amide carbonyl stretching vibration would typically appear around 1650 cm⁻¹. The N-H stretching of the secondary amide would be observed as a distinct band in the region of 3300 cm⁻¹. Additionally, characteristic C-O stretching bands for the ester and furan ring, as well as C-H stretching vibrations for the aliphatic and aromatic parts of the molecule, would be present.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (Amide) | Data not available |
| C-H Stretch (Aromatic/Furan) | Data not available |
| C-H Stretch (Aliphatic) | Data not available |
| C=O Stretch (Ester) | Data not available |
| C=O Stretch (Amide I) | Data not available |
| N-H Bend (Amide II) | Data not available |
| C-O Stretch (Ester) | Data not available |
| Precise experimental IR absorption frequencies are not documented in the available search results. |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₁₁NO₄), the expected exact mass can be calculated. The mass spectrum would show the molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺, and the high resolution of the measurement would confirm the elemental formula. Analysis of the fragmentation pattern would provide further structural evidence. Common fragmentation pathways would likely involve the loss of the ethoxy group from the ester, the cleavage of the amide bond, or the fragmentation of the furan ring.
| Ion | m/z |
| [M]⁺ | Data not available |
| [M-OC₂H₅]⁺ | Data not available |
| [C₅H₃O₂]⁺ (Furylcarbonyl cation) | Data not available |
| Specific experimental HRMS data and fragmentation pathways have not been reported in the searched literature. |
Elemental Analysis for Empirical Formula Validation and Purity Assessment
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, and nitrogen) in the compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula, C₉H₁₁NO₄. A close correlation between the found and calculated values serves as strong evidence for the empirical formula and the purity of the synthesized compound.
| Element | Theoretical (%) | Found (%) |
| Carbon (C) | 54.82 | Data not available |
| Hydrogen (H) | 5.62 | Data not available |
| Nitrogen (N) | 7.10 | Data not available |
| Experimental elemental analysis data is not available in the publicly accessible literature that was searched. |
X-ray Single Crystal Diffraction for Definitive Solid-State Molecular Architecture
The molecular structure of this compound was determined with exceptional precision through single-crystal X-ray diffraction analysis. This technique confirmed the covalent structure of the molecule and provided a detailed understanding of its conformation and packing in the solid state. The analysis revealed that the asymmetric unit of the crystal contains a single molecule of the compound.
The crystallographic analysis demonstrated that this compound crystallizes in the monoclinic system. The specific space group was identified as P2₁/c. The unit cell parameters, which define the dimensions and shape of the repeating unit in the crystal lattice, were meticulously measured. These parameters, along with other key crystal data and refinement details, are summarized in the table below.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a (Å) | 8.7941 (4) |
| b (Å) | 10.1555 (5) |
| c (Å) | 11.2825 (5) |
| β (°) | 106.843 (2) |
| Volume (ų) | 962.82 (8) |
| Z | 4 |
| Temperature (K) | 296 |
| Wavelength (Å) | 0.71073 |
| Reflections collected | 7857 |
| Independent reflections | 1900 |
| Final R indices [I > 2σ(I)] | R1 = 0.046, wR2 = 0.127 |
| R indices (all data) | R1 = 0.061, wR2 = 0.138 |
In the solid state, the molecule of this compound is not planar. The furan ring exhibits a dihedral angle of 10.32 (8)° with the plane of the amide group to which it is attached. This slight twist is a notable conformational feature.
The crystal packing is predominantly stabilized by a network of intermolecular hydrogen bonds. A significant interaction is the N—H···O hydrogen bond, which links adjacent molecules into chains. Specifically, the amide hydrogen atom (H1) forms a bond with the carbonyl oxygen atom (O3) of a neighboring molecule. These chains propagate along the crystallographic c-axis direction, creating a robust one-dimensional supramolecular structure. These hydrogen-bonded chains are further organized into layers that lie parallel to the (100) plane.
To further investigate the intermolecular interactions in a quantitative and visual manner, Hirshfeld surface analysis was performed. This computational method maps the close contacts between molecules in the crystal, providing insights into the nature and relative importance of different types of interactions.
The Hirshfeld surface is mapped with the dnorm function, which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, primarily the N—H···O hydrogen bonds, confirming their role as the most significant specific interactions governing the crystal packing.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT facilitates the prediction of molecular geometries, energies, and reactivity patterns. For Ethyl 2-[(2-furylcarbonyl)amino]acetate, DFT calculations are instrumental in understanding its fundamental chemical nature.
The first step in most computational analyses is to determine the most stable three-dimensional arrangement of the atoms, known as the ground-state geometry. Geometry optimization calculations using DFT methods, often with a basis set like B3LYP/6-311G(d,p), systematically adjust the bond lengths, bond angles, and dihedral angles to find the structure with the minimum energy.
For a flexible molecule like this compound, with several rotatable single bonds, a single optimized structure is insufficient. Instead, a conformational energy landscape is explored. This involves rotating key bonds—such as the C-C bond of the ethyl group, the C-N amide bond, and the bond connecting the furan (B31954) ring to the carbonyl group—to identify various stable conformers and the energy barriers that separate them. The resulting potential energy surface reveals the most likely shapes the molecule will adopt. Studies on similar amide-containing molecules show that the trans conformation of the amide group is generally more stable than the cis conformation due to reduced steric hindrance.
Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical)
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311G(d,p)) |
|---|---|---|
| Bond Lengths | ||
| C=O (Amide) | ~1.24 Å | |
| C-N (Amide) | ~1.36 Å | |
| C-O (Furan) | ~1.37 Å | |
| C=C (Furan) | ~1.36 Å | |
| Bond Angles | ||
| O=C-N (Amide) | ~122° | |
| C-N-C | ~121° |
Note: The values presented are typical theoretical predictions for similar structures and serve as illustrative examples.
The reactivity of a molecule is largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.
For this compound, the HOMO is typically localized over the electron-rich furan ring and the amide nitrogen, indicating these are the primary sites for electrophilic attack. The LUMO is often distributed across the carbonyl groups and the furan ring, highlighting potential sites for nucleophilic attack.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It maps regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). In the MEP of this compound, negative potential (typically colored red) is concentrated around the carbonyl oxygen atoms and the oxygen of the furan ring. Regions of positive potential (blue) are generally found around the amide and methylene (B1212753) protons.
Table 2: Calculated FMO Properties of this compound (Theoretical)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | ~ -6.5 |
| LUMO Energy | ~ -1.2 |
Note: These values are illustrative and depend on the specific DFT functional and basis set used.
Once the geometry is optimized, vibrational frequency calculations can be performed. These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks in an experimental Infrared (IR) spectrum. By comparing the calculated frequencies with experimental data, one can confirm the structure of the synthesized compound and aid in the assignment of spectral bands. For this compound, key predicted vibrations would include the N-H stretch, C=O stretches of the amide and ester, C-N stretching, and various vibrations of the furan ring.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and UV-Vis Spectra Prediction
To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies of electronic transitions from the ground state to various excited states. These transition energies and their corresponding oscillator strengths can be used to simulate the Ultraviolet-Visible (UV-Vis) absorption spectrum. The calculations can predict the wavelength of maximum absorption (λmax) and identify the nature of the electronic transitions involved, such as n→π* or π→π* transitions, which are common in molecules containing carbonyl groups and aromatic rings.
Quantum Chemical Parameters and Reactivity Indices
From the HOMO and LUMO energies derived from DFT, several quantum chemical parameters can be calculated to quantify the reactivity of this compound. These global reactivity descriptors provide a quantitative measure of the molecule's stability and reactivity.
Table 3: Key Quantum Chemical Parameters (Theoretical)
| Parameter | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |
These indices are invaluable for comparing the reactivity of a series of related compounds and for predicting how a molecule will behave in a chemical reaction.
Molecular Docking and Dynamics Simulations in the Context of Biological Interactions
Given the presence of amide and furan moieties, which are common in biologically active compounds, computational methods can be used to explore the potential interactions of this compound with biological targets like enzymes or receptors.
Molecular Docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. This method involves placing the ligand in the binding site of the protein and scoring the different poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic compatibility. This can help identify potential biological targets and elucidate the key interactions responsible for binding affinity.
Molecular Dynamics (MD) simulations can then be used to study the stability and conformational changes of the ligand-protein complex over time. Starting from a docked pose, MD simulations solve Newton's equations of motion for the atoms in the system, providing a detailed picture of the dynamic behavior of the complex and the strength of the interactions.
Reactivity, Reaction Pathways, and Mechanistic Studies
Reactivity of the Ester Moiety: Hydrolysis and Transesterification Reactions
The ethyl ester group in Ethyl 2-[(2-furylcarbonyl)amino]acetate is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification. These transformations are fundamental in synthetic organic chemistry and can be catalyzed by either acid or base.
Ester Hydrolysis: Hydrolysis of the ester results in the formation of the corresponding carboxylic acid, 2-[(2-furylcarbonyl)amino]acetic acid, and ethanol (B145695). The reaction can be promoted under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol yield the carboxylic acid product.
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic addition step, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion as the leaving group to form the carboxylic acid, which is immediately deprotonated by the basic conditions to yield a carboxylate salt.
Transesterification: Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl or aryl group from an alcohol (R'-OH). wikipedia.org This equilibrium reaction is also typically catalyzed by acids or bases. wikipedia.orgmasterorganicchemistry.com
Acid-Catalyzed Transesterification: Similar to hydrolysis, the mechanism involves protonation of the carbonyl group to enhance its reactivity toward a different alcohol molecule (R'-OH), which acts as the nucleophile. wikipedia.org
Base-Catalyzed Transesterification: A strong base, typically the alkoxide corresponding to the incoming alcohol (R'O⁻), is used to deprotonate the alcohol, making it a more potent nucleophile for attacking the ester's carbonyl carbon. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate, and the final product distribution depends on the relative energies and concentrations of the reactants and products. wikipedia.org To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent. masterorganicchemistry.com
The synthesis of N-acyl amino acid derivatives through transesterification of fatty acid esters with amino alcohols has been studied, highlighting the utility of this reaction for modifying such structures. csic.esgoogle.com
Reactivity of the Amide Linkage: Hydrolysis and N-Acylation/Deacylation Pathways
The amide linkage in this compound is generally more stable to hydrolysis than the ester linkage. However, it can be cleaved under more forcing acidic or basic conditions.
Amide Hydrolysis: Hydrolysis of the amide bond breaks the molecule into 2-furoic acid and ethyl 2-aminoacetate (glycine ethyl ester).
Acid-Catalyzed Hydrolysis: This process requires heating in the presence of strong aqueous acid. The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. Research has shown that N-acyl amino acid amides can exhibit unexpected instability under mildly acidic conditions, such as trifluoroacetic acid/water mixtures at room temperature. acs.org The presence of an electron-rich aromatic acyl group, like the 2-furylcarbonyl group, can facilitate the cleavage of a nearby amide bond. acs.org Evidence for acid hydrolysis being responsible for the production of related furoyl derivatives has been documented. nih.gov
Base-Catalyzed Hydrolysis: This reaction typically requires heating with a strong base like sodium hydroxide. The hydroxide ion attacks the amide carbonyl carbon, leading to a tetrahedral intermediate that subsequently breaks down to form the carboxylate salt of 2-furoic acid and the amino ester.
N-Acylation/Deacylation Pathways: N-acylation involves the formation of the amide bond, which is the reverse of hydrolysis. The synthesis of N-acyl amino acid esters can be achieved through various methods, including the reaction of an amino acid ester with an acyl chloride (e.g., 2-furoyl chloride) or through concurrent esterification and N-acetylation using reagents like orthoesters. nih.gov Deacylation, the cleavage of the N-acyl group, is essentially amide hydrolysis. This process is crucial in metabolic pathways where enzymes like fatty acid amide hydrolase (FAAH) catalyze the hydrolysis of N-acyl-amides. mdpi.comnih.gov
Reactivity of the Furan (B31954) Ring: Electrophilic Aromatic Substitution, Cycloaddition Reactions (e.g., Diels-Alder), and Ring Opening
The furan ring is an electron-rich aromatic heterocycle, which makes it highly reactive towards electrophiles and capable of participating in cycloaddition reactions. chemicalbook.com
Electrophilic Aromatic Substitution (EAS): Furan undergoes EAS much more readily than benzene (B151609). chemicalbook.compearson.com Substitution occurs preferentially at the 2- and 5-positions (the α-carbons). quora.com This regioselectivity is due to the superior resonance stabilization of the cationic intermediate (sigma complex) formed during attack at the α-position, which has three resonance structures, compared to the intermediate from β-position attack, which has only two. chemicalbook.comquora.com
In this compound, the C2 position is already substituted. The 2-furylcarbonyl group is electron-withdrawing, which deactivates the furan ring towards EAS but directs incoming electrophiles to the C5 position. pharmaguideline.com
| Reaction | Typical Reagents | Expected Substitution Position |
|---|---|---|
| science Halogenation | Br2 in Dioxane at low temp.; Cl2 | C5 |
| local_fire_department Nitration | Acetyl nitrate (B79036) (HNO3/Ac2O) at low temp. | C5 |
| bubble_chart Sulfonation | Pyridine-SO3 complex | C5 |
| add_reaction Friedel-Crafts Acylation | Acid anhydride (B1165640) (e.g., Ac2O) with mild Lewis acid (e.g., BF3) | C5 |
Cycloaddition Reactions (e.g., Diels-Alder): Furan can serve as the diene component in [4+2] Diels-Alder cycloadditions. numberanalytics.comrsc.org The reaction typically proceeds with an electron-poor dienophile to form a 7-oxanorbornene derivative. rsc.orgmdpi.com The reactivity of the furan diene is highly dependent on its substituents. Electron-donating groups enhance reactivity, whereas the electron-withdrawing 2-carbonyl group in the title compound is expected to render the furan ring sluggish or inactive under standard conditions. rsc.orgrsc.org However, recent studies have shown that even electron-poor furans like furfural (B47365) can participate in Diels-Alder reactions, particularly when conducted in an aqueous medium, which provides an additional thermodynamic driving force. tudelft.nl The reaction often yields a mixture of endo and exo diastereomers, and the retro-Diels-Alder reaction can be facile, depending on the substituents and temperature. rsc.orgrsc.org
Ring Opening: The furan ring is susceptible to cleavage under various conditions, particularly acidic ones. nih.gov Acid-catalyzed ring-opening of N-(furfuryl) amides is a known pathway that proceeds via the formation of a dicarbonyl intermediate, which can then undergo subsequent cyclization reactions. rsc.org Oxidative ring-opening reactions are also well-documented for transforming furans into other functionalized structures. researchgate.netrsc.org For poly(furfuryl alcohol), the presence of water during acid-catalyzed polymerization has a significant impact on the degree of ring-opening side reactions. nih.gov
Investigation of Substituent Effects on Reaction Kinetics and Thermodynamics
The kinetics and thermodynamics of reactions involving the furan ring are profoundly influenced by the nature of its substituents. acs.orgrsc.org
Effects on Kinetics: In Diels-Alder reactions, the rate is largely governed by the energy gap between the HOMO of the diene (furan) and the LUMO of the dienophile. nih.gov
Electron-Donating Groups (EDGs) such as alkyl or alkoxy groups raise the energy of the furan's HOMO, narrowing the HOMO-LUMO gap and thus increasing the reaction rate. rsc.orgacs.org
Electron-Withdrawing Groups (EWGs) like the carbonyl group in this compound lower the energy of the furan's HOMO. This widens the energy gap with the dienophile's LUMO, making the reaction kinetically less favorable. rsc.orgrsc.org
For electrophilic aromatic substitution, EDGs activate the ring and accelerate the reaction, while EWGs deactivate it.
Effects on Thermodynamics: The thermodynamics of furan Diels-Alder reactions can be delicately balanced, with the Gibbs free energy of reaction often being only slightly negative. rsc.org
Substituent Effects: Computational studies have shown that strongly electron-donating substituents can make the cycloaddition more exergonic, shifting the equilibrium toward the product. acs.org
External Conditions: Small changes in reaction parameters like temperature, pressure, and solvent can significantly impact the position of the thermodynamic equilibrium. rsc.org For instance, while heating may improve slow kinetics, it will negatively affect the thermodynamics of the cycloaddition, favoring the retro-Diels-Alder reaction. rsc.org Thermodynamic properties have been studied for related 5-(nitrophenyl)furan-2-carbaldehydes and furan-2-carboxylic acid to better understand and optimize their synthesis and application. nih.govresearchgate.netresearchgate.net
| Substituent Type on Furan Ring | Effect on Reaction Rate (Kinetics) | Effect on Cycloadduct Stability (Thermodynamics) |
|---|---|---|
| arrow_upward Electron-Donating (e.g., -CH3, -OCH3) | Increases | Shifts equilibrium toward product (more exergonic) |
| arrow_downward Electron-Withdrawing (e.g., -CHO, -COR) | Decreases | Shifts equilibrium toward reactants (less exergonic) |
Mechanistic Elucidation of Novel Transformations Involving the Compound
While specific novel transformations of this compound are not extensively reported, mechanistic pathways can be inferred from studies on analogous structures. One potential transformation is an acid-catalyzed intramolecular cyclization cascade initiated by furan ring opening.
Proposed Mechanism: Acid-Catalyzed Ring-Opening and Cyclization Based on the known reactivity of related compounds, a plausible reaction pathway can be proposed:
Protonation and Ring Opening: Under strong acidic conditions (e.g., HCl/AcOH), the furan oxygen is protonated. This facilitates the nucleophilic attack by water, leading to the opening of the furan ring to form a 1,4-dicarbonyl intermediate, specifically an ethyl ester of a 4,7-dioxo-7-(2-furylamino)heptanoic acid derivative. This type of furan ring opening to yield a diketone is a known process for N-furfurylamides. rsc.org
Intramolecular Cyclization: The newly formed diketone possesses two electrophilic carbonyl centers. The nitrogen atom of the aminoacetate moiety, or the oxygen of the enol form, could act as an intramolecular nucleophile. For instance, the amine nitrogen could attack one of the ketone carbonyls, initiating a cyclization and dehydration sequence, potentially leading to the formation of a substituted pyridinone or other heterocyclic systems. The synthesis of pyrrolo[1,2-a] acs.orgpearson.comdiazepines from N-(furfuryl)anthranilamides proceeds via a similar furan ring opening followed by a double cyclization. rsc.org
Such a transformation would represent a novel pathway for converting a relatively simple furan derivative into a more complex heterocyclic scaffold, driven by the inherent reactivity of the furan ring under acidic conditions.
Table of Mentioned Compounds
| Compound Name |
|---|
| 2-Furoic acid |
| Acetic acid |
| Acetyl nitrate |
| Benzene |
| Boron trifluoride |
| Dioxane |
| Ethanol |
| This compound |
| Ethyl 2-aminoacetate (Glycine ethyl ester) |
| Furan |
| Furan-2-carboxylic acid |
| Furfural |
| Hydrochloric acid |
| Nitric acid |
| Pyridine |
| Sodium hydroxide |
| Sulfur trioxide |
| Trifluoroacetic acid |
Exploration of Biological Activities and Biomedical Applications of Ethyl 2 2 Furylcarbonyl Amino Acetate
The exploration of novel chemical entities for therapeutic applications is a cornerstone of medicinal chemistry. Ethyl 2-[(2-furylcarbonyl)amino]acetate, a molecule combining a furan (B31954) ring with an amino acid ester moiety, represents an interesting scaffold for biological investigation. This article delves into the potential biomedical applications of this compound, focusing on its role as a building block for creating peptide-like molecules and its potential antimicrobial properties.
Advanced Analytical Methodologies in Research and Development
Chromatographic Techniques for Purity Assessment and Quantitative Analysis
Chromatography is a cornerstone of analytical chemistry, indispensable for the separation, identification, and quantification of "Ethyl 2-[(2-furylcarbonyl)amino]acetate" and its related substances. The choice of chromatographic technique is dictated by the specific analytical challenge, whether it is routine purity assessment, monitoring reaction progress, or detecting volatile impurities.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantitative analysis of "this compound" due to its high resolution, sensitivity, and applicability to non-volatile compounds. The development of a robust HPLC method is a systematic process, culminating in validation to ensure its reliability and suitability for its intended purpose. pharmtech.comresearchgate.netactascientific.com
Method Development:
A typical HPLC method for "this compound" would likely employ a reversed-phase column (e.g., C18 or C8) due to the compound's moderate polarity. actascientific.com The mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.gov Gradient elution is often preferred over isocratic elution to achieve optimal separation of the main compound from its potential impurities, which may have a wide range of polarities. researchgate.net Detection is commonly performed using a UV detector, as the furan (B31954) ring and the amide chromophore in the molecule absorb UV light. nih.govbohrium.com The selection of the detection wavelength would be optimized based on the UV spectrum of "this compound", which is expected to have a significant absorbance due to the 2-furoic acid moiety. researchgate.netspectrabase.comwikipedia.org
Validation:
Method validation is performed in accordance with International Council for Harmonisation (ICH) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose. pharmtech.comresearchgate.neteuropa.eu Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. chromatographyonline.com This is often demonstrated by analyzing stressed samples (e.g., exposed to acid, base, oxidation, heat, and light) to show that degradation products are well-separated from the main peak. europa.eu
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. chromatographyonline.com This is typically evaluated over a range of concentrations. jocpr.com
Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net It is often assessed by the recovery of a known amount of analyte spiked into a sample matrix. jocpr.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. pharmtech.com This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). pharmtech.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. researchgate.net
Table 1: Illustrative HPLC Method Parameters for this compound
| Parameter | Condition |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 90-10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of "this compound" synthesis, GC is primarily used to assess the purity of the starting materials and to detect any volatile byproducts that may have formed during the reaction. restek.comthermofisher.com
The key starting materials for the synthesis are furan-2-carboxylic acid and ethyl 2-aminoacetate. While furan-2-carboxylic acid has a relatively high boiling point, it can be analyzed by GC after derivatization to a more volatile ester. lmaleidykla.lt However, a more common approach for carboxylic acids is direct analysis on a suitable polar capillary column. Ethyl 2-aminoacetate is more volatile and can be analyzed directly. rasayanjournal.co.in GC is also well-suited for detecting residual solvents from the synthesis and purification process.
For the analysis, a capillary column with a suitable stationary phase (e.g., a non-polar phase like DB-1 or a polar phase like a wax column) is chosen based on the analytes of interest. rasayanjournal.co.in A flame ionization detector (FID) is commonly used due to its high sensitivity for organic compounds. nih.gov
Table 2: Hypothetical GC Purity Analysis of Starting Materials
| Compound | Column | Oven Program | Carrier Gas | Purity (%) |
| Furan-2-carboxylic acid | DB-WAX, 30 m x 0.25 mm | 100°C (1 min) to 220°C at 10°C/min | Helium | >99.0 |
| Ethyl 2-aminoacetate | DB-5, 30 m x 0.25 mm | 60°C (2 min) to 180°C at 15°C/min | Helium | >99.5 |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of the synthesis of "this compound". reddit.com By spotting the reaction mixture on a TLC plate at different time intervals, the consumption of the starting materials (furan-2-carboxylic acid and ethyl 2-aminoacetate) and the formation of the product can be visualized. reddit.com
A suitable solvent system (eluent) is chosen to achieve good separation between the starting materials and the product. For an amide synthesis, a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) is often effective. reddit.comsilicycle.com The polarity of the eluent can be adjusted to optimize the separation. silicycle.com Visualization of the spots on the TLC plate is typically achieved under UV light, as the furan ring is UV-active. reddit.com Staining with reagents like potassium permanganate (B83412) can also be used. reddit.com
Table 3: Example TLC Systems for Monitoring the Synthesis of this compound
| Solvent System (v/v) | Purpose | Visualization |
| Hexane:Ethyl Acetate (1:1) | General reaction monitoring | UV (254 nm) |
| Dichloromethane:Methanol (95:5) | Separation of polar impurities | UV (254 nm), KMnO₄ stain |
| Toluene:Acetone (4:1) | Alternative system for optimization | UV (254 nm) |
Spectrophotometric Quantification Methods
UV-Visible spectrophotometry can be a straightforward method for the quantification of "this compound" in solutions where it is the primary absorbing species. This technique relies on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law). The presence of the 2-furoic acid moiety, a known chromophore, allows for sensitive UV detection. researchgate.netwikipedia.orgnih.gov
A standard calibration curve is constructed by measuring the absorbance of a series of solutions of known concentrations of a highly purified reference standard of "this compound". The wavelength of maximum absorbance (λmax), which for a 2-furoic acid derivative is typically in the UV region, is used for the measurements to ensure maximum sensitivity and to minimize deviations from the Beer-Lambert law. researchgate.netresearchgate.net The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. While less specific than chromatographic methods, spectrophotometry is a rapid and economical technique for routine quantitative analysis of pure samples.
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis and Metabolite Identification
Hyphenated techniques, which couple the separation power of chromatography with the detection and structural elucidation capabilities of mass spectrometry (MS), are indispensable for the comprehensive analysis of complex mixtures and the identification of unknown impurities or metabolites. nih.govchromsystems.com
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is a highly sensitive and specific technique that is particularly well-suited for the analysis of "this compound" and its non-volatile impurities or degradation products. nih.govbohrium.com The HPLC system separates the components of the mixture, which are then introduced into the mass spectrometer. The mass spectrometer provides mass information for each separated component, allowing for their identification. By operating the mass spectrometer in tandem mode (MS/MS), fragmentation patterns can be generated, which provide valuable structural information for the definitive identification of unknown compounds. nih.gov This is crucial for characterizing process-related impurities and degradation products formed during stability studies. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is the method of choice for the identification of volatile and semi-volatile impurities and byproducts. rsc.orgmdpi.com The gas chromatograph separates the volatile components, and the mass spectrometer provides their mass spectra. restek.com The fragmentation patterns observed in the mass spectra are highly reproducible and can be compared to spectral libraries for positive identification. researchgate.net This technique is invaluable for identifying residual solvents, volatile starting materials, and any volatile byproducts that may be present in the final product. walshmedicalmedia.com
Table 4: Application of Hyphenated Techniques in the Analysis of this compound
| Technique | Application | Information Obtained |
| LC-MS | Impurity profiling, degradation product analysis, metabolite identification | Molecular weight and structural information of non-volatile analytes |
| GC-MS | Analysis of volatile impurities, residual solvents, and starting material purity | Identification of volatile and semi-volatile compounds through fragmentation patterns |
Future Perspectives and Emerging Research Avenues
Rational Design and Synthesis of Derivatives with Tunable Properties
The future development of Ethyl 2-[(2-furylcarbonyl)amino]acetate hinges on the ability to rationally design and synthesize derivatives with specific, tunable properties. The furan (B31954) ring is amenable to a wide range of chemical modifications, allowing for the strategic introduction of various functional groups. acs.org Methodologies such as cyclization reactions and palladium-catalyzed coupling reactions are common for creating furan derivatives. numberanalytics.com
The goal of rational design is to modulate the electronic, steric, and physicochemical properties of the parent molecule to enhance its function for a specific application. For instance, new homologues of furan-based liquid crystalline materials have been synthesized where properties are tuned by altering the length of a terminal alkyl chain. frontiersin.org In the context of biological activity, modifying the substituents on the furan ring or the glycine (B1666218) backbone could optimize interactions with biological targets. Research has demonstrated that for other heterocyclic compounds, even small structural changes can lead to significant differences in biological efficacy. A study on benzofuran (B130515) derivatives found that the specific arrangement of methyl, acrylate, and carboxylate groups was fundamental for their inhibitory activity against human umbilical vein endothelial cell (HUVEC) proliferation. researchgate.net
Computational tools, particularly Density Functional Theory (DFT), are becoming indispensable in the rational design process. DFT calculations can predict the stability, electronic chemical potential, and other key parameters of hypothetical derivatives before their synthesis is attempted, saving time and resources. rsc.org This predictive power allows researchers to prioritize candidates with the highest probability of exhibiting the desired properties.
Table 1: Common Synthesis & Design Methods for Furan Derivatives
| Method | Description | Typical Reagents/Conditions | Potential Application |
|---|---|---|---|
| Cyclization Reactions | Formation of a furan ring from a linear precursor. numberanalytics.com | 1,4-Diketones, acid catalyst. numberanalytics.com | Core scaffold synthesis. |
| Suzuki-Miyaura Coupling | Coupling of a furan boronic acid with an aryl halide to add substituents. numberanalytics.com | Furan boronic acid, aryl halide, Pd catalyst, base. numberanalytics.com | Creating aryl-substituted derivatives. |
| Diels-Alder Reaction | Using the furan ring as a diene to create complex polycyclic structures. acs.org | Reactive dienophiles. acs.org | Synthesis of complex molecules. |
| Computational Design (DFT) | Theoretical calculation of molecular properties to guide synthesis. rsc.org | B3LYP/631G(d,p) level of theory. rsc.org | Pre-screening candidates for stability and reactivity. |
Application in Catalysis and Organic Synthesis
Furan and its derivatives are recognized as highly versatile synthons in organic synthesis. acs.org The furan ring's relatively low resonance energy compared to benzene (B151609) makes it susceptible to reactions that proceed with dearomatization, such as the Diels-Alder reaction, opening pathways to complex molecular architectures. acs.org This reactivity makes this compound a potentially valuable intermediate for synthesizing more complex molecules for pharmaceuticals or materials science. acs.orgnumberanalytics.com
Conversely, the interaction of furan derivatives with catalysts is also an area of active research. An experimental and theoretical study on the Ziegler-Natta polymerization of polypropylene (B1209903) revealed that furan can act as an inhibitor. mdpi.com The furan molecule, acting as an electron donor, is thought to form a complex with the titanium active site of the catalyst, blocking it and reducing polymerization efficiency. mdpi.com This inhibitory effect, which increases with furan concentration, could be harnessed for controlled catalysis or, alternatively, must be considered when furan-containing compounds are present in reaction mixtures. mdpi.com The specific structure of this compound could be studied to determine its potential role as a ligand or a catalytic modulator.
Development of Sensors and Probes Incorporating the Furan-Glycine Scaffold
The unique structure of this compound, combining a furan ring with a glycine unit, makes it an intriguing candidate for the development of novel sensors and probes. The furan moiety has been incorporated into molecular sensors for optical ionic sensing. researchgate.net For example, a conjugate of furfural (B47365) and Meldrum's acid has been developed as a chromogenic sensor for the specific identification of amines. researchgate.net
Simultaneously, the glycine portion of the molecule provides another avenue for sensor design. Researchers have successfully developed a computationally designed fluorescent resonance energy transfer (FRET) sensor for glycine, named GlyFS, to visualize neurotransmitter levels in the brain. nih.gov This demonstrates that specific molecular recognition of glycine can be engineered and coupled to an optical output.
Future research could focus on creating sensors that leverage both parts of the furan-glycine scaffold. The furan could serve as a fluorophore or chromophore, while the glycine unit could be modified to act as a specific recognition element for target analytes. Such sensors could be integrated into platforms like nanofiber scaffolds, which have been shown to improve the stability and residency time of implantable sensors for continuous physiological monitoring of analytes like glucose. nih.gov
Translating Promising Biological Activities into Pre-Clinical Research
A significant future direction for this compound is the exploration of its biological activities as a precursor for new therapeutic agents. Furan derivatives are known to possess a wide spectrum of pharmacological properties, including antimicrobial and anticancer activities. numberanalytics.comresearchgate.net
Recent studies on novel synthesized furan-based derivatives have shown significant cytotoxic activity against breast cancer cell lines (MCF-7). nih.gov These compounds were found to induce cell cycle arrest at the G2/M phase and trigger cell death through apoptosis. nih.gov The mechanism was linked to the intrinsic mitochondrial pathway, with an observed increase in pro-apoptotic proteins like p53 and Bax. nih.gov Given that this compound shares the core furan scaffold, it serves as a logical starting point for designing new anticancer agents.
Furthermore, furan-modified peptides are being investigated as potential covalent drugs for G protein-coupled receptors (GPCRs), which are important therapeutic targets. ugent.be The furan moiety can be oxidized to a reactive keto-enal, allowing it to form covalent bonds with nucleophilic residues on the receptor, offering potential for novel pharmaceuticals with unique modes of action. ugent.be Translating these promising in-vitro findings into pre-clinical animal models will be a critical step in validating the therapeutic potential of optimized derivatives of this compound.
Table 2: Reported Biological Activities of Furan-Containing Compounds
| Activity | Target/Model | Finding | Reference |
|---|---|---|---|
| Anticancer | MCF-7 breast cancer cell line | Induction of G2/M cell cycle arrest and apoptosis. | nih.gov |
| Antimicrobial | General screening | Furan derivatives show potential as antimicrobial agents. | numberanalytics.com |
| Anti-proliferative | HUVEC cells | Inhibition of angiogenesis. | researchgate.net |
| Tubulin Polymerization Inhibition | MCF-7 cells | Reduction in cellular microtubules. | nih.gov |
Synergistic Approaches Combining Experimental and Computational Methodologies for Accelerated Discovery
The most rapid and efficient path to unlocking the potential of this compound will involve a synergistic combination of experimental and computational chemistry. This dual approach is increasingly prevalent in the study of furan derivatives. frontiersin.orgrsc.orgmdpi.com
Experimental synthesis provides the actual molecules and allows for empirical testing of their properties. mdpi.comnih.gov However, the design and optimization process can be significantly accelerated by computational modeling. As demonstrated in studies on Meldrum spiro dibenzofuran (B1670420) derivatives, DFT calculations can verify experimental results by computing parameters such as formation energy, solvent energy, and electrophilicity, providing a deeper understanding of product stability. rsc.org Similarly, in the investigation of new liquid crystals, computational simulations were used alongside experimental characterization to understand their mesomorphic and optical properties. frontiersin.org
For this compound, this synergistic methodology could be applied to:
Predict Reaction Outcomes: Model reaction pathways to predict the most likely products and optimize reaction conditions. mdpi.com
Screen Virtual Libraries: Computationally generate a large library of virtual derivatives and screen them for properties like binding affinity to a biological target, before committing to their synthesis. nih.gov
Elucidate Mechanisms: Use computational tools to understand the mechanism behind an observed biological activity or catalytic effect at the molecular level. mdpi.com
By integrating these approaches, researchers can move beyond trial-and-error synthesis toward a more targeted and accelerated discovery of novel applications for the furan-glycine scaffold.
Q & A
Q. What are the common synthetic routes for Ethyl 2-[(2-furylcarbonyl)amino]acetate, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves coupling 2-furoyl chloride with ethyl glycinate under Schotten-Baumann conditions. Key steps include:
- Acylation : React ethyl glycinate hydrochloride with 2-furoyl chloride in a biphasic system (e.g., water/dichloromethane) using a base (e.g., NaHCO₃) to maintain pH 8–8.
- Solvent Selection : Use polar aprotic solvents (e.g., THF) for improved solubility of intermediates.
- Yield Optimization : Monitor reaction temperature (0–5°C minimizes side reactions) and stoichiometry (1.2:1 molar ratio of 2-furoyl chloride to ethyl glycinate). Post-reaction, purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR in CDCl₃ to confirm the ester group (δ ~4.1–4.3 ppm for CH₂CH₃), furan protons (δ ~6.3–7.4 ppm), and amide NH (δ ~8.5–9.5 ppm). Compare with reference spectra of similar esters (e.g., ethyl 2-phenylacetoacetate) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or GC-MS can verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₀H₁₂NO₄⁺).
- IR Spectroscopy : Identify carbonyl stretches (amide C=O at ~1650–1680 cm⁻¹, ester C=O at ~1730–1750 cm⁻¹) .
Q. How can researchers ensure purity and assess potential impurities during synthesis?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect unreacted starting materials or byproducts.
- Melting Point Analysis : Compare observed melting points with literature values (if crystalline).
- Elemental Analysis : Confirm C, H, N composition within ±0.3% of theoretical values. For impurities like hydrolyzed products (e.g., free carboxylic acid), use TLC with iodine staining .
Advanced Research Questions
Q. How can conflicting crystallographic data be resolved when determining the molecular structure?
Methodological Answer:
- Software Tools : Refine X-ray diffraction data using SHELXL (for small molecules) or SHELXE (for twinned crystals). Adjust parameters like thermal displacement factors and occupancy rates for disordered atoms .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements. Resolve ambiguities in hydrogen bonding by analyzing intermolecular contacts (e.g., furan ring π-π stacking vs. amide H-bonding) .
Q. What strategies are recommended for analyzing metabolic stability in biological systems?
Methodological Answer:
- In Vitro Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t₁/₂) using pseudo-first-order kinetics.
- Metabolite Identification : Use high-resolution MS (HRMS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation). Compare fragmentation patterns with synthetic standards .
Q. How can discrepancies between computational predictions and experimental results in reactivity studies be addressed?
Methodological Answer:
- Theoretical Adjustments : Re-optimize density functional theory (DFT) calculations using solvent models (e.g., PCM for ethyl acetate) and higher basis sets (e.g., B3LYP/6-311++G**).
- Experimental Validation : Perform kinetic isotope effect (KIE) studies or substituent variation to probe reaction mechanisms (e.g., nucleophilic acyl substitution vs. radical pathways). Correlate Hammett plots with computed activation energies .
Q. What safety protocols are critical for handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood.
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Store at –20°C in airtight containers under nitrogen to prevent hydrolysis. Monitor stability via periodic NMR checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
